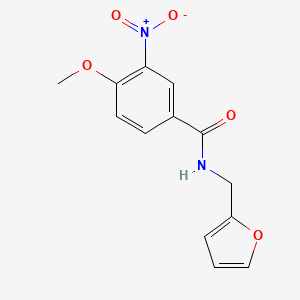![molecular formula C17H18N2O3S B5710877 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5710877.png)
2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that belongs to the class of thioamides. This compound has been found to have potential applications in various fields, including medicine, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide have been extensively studied. It has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer properties. It has also been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide. One area of research could focus on further exploring its potential applications in cancer treatment. Another area of research could focus on developing new synthesis methods for this compound to improve its solubility and make it easier to work with in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in other fields, such as organic chemistry and biochemistry.
Méthodes De Synthèse
The synthesis of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylbenzyl sulfide. The next step involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroacetate to form 2-methyl-5-nitrophenylacetic acid ethyl ester. Finally, the reaction of 4-methylbenzyl sulfide with 2-methyl-5-nitrophenylacetic acid ethyl ester in the presence of potassium carbonate and acetic anhydride yields 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-6-14(7-4-12)10-23-11-17(20)18-16-9-15(19(21)22)8-5-13(16)2/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRHAVQTKWETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylbenzyl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)





![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)

![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710876.png)